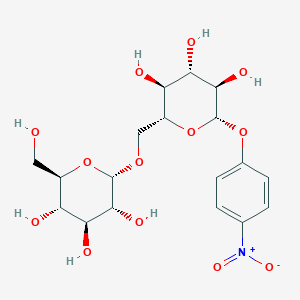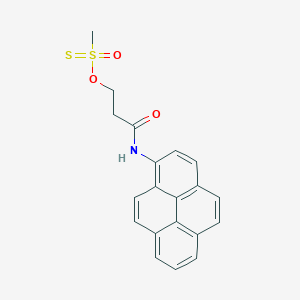
2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate, also known as PYMT, is a thiol-based molecule that has been studied for its potential applications in biochemistry, physiology, and other scientific research. PYMT is a unique molecule due to its ability to form covalent bonds with other molecules, which makes it useful in a variety of research applications.
Applications De Recherche Scientifique
Intramolecular Charge Transfer in Pyrene Derivatives : Pyrene derivatives exhibit excited-state intramolecular charge transfer (ESICT) dynamics, influenced by solvent-dependent intramolecular hydrogen bonding interactions (Pereira & Gehlen, 2006).
Activity in Methyl Coenzyme M Reductase System : Methanethiosulfonate analogues have been investigated for their activity in the methyl coenzyme M reductase system, with some analogues showing potential as inhibitors (Gunsalus, Romesser, & Wolfe, 1978).
Catalytic Activity in Ethylene Polymerization : Pyrene-tagged iron complexes have shown high activity in ethylene polymerization, suggesting the utility of pyrene derivatives in catalytic processes (Zhang et al., 2014).
Role in Ion Translocation Pathways : Methanethiosulfonate reagents have been used to investigate the structural requirements of transmembrane segments in ion translocation pathways (Zhu et al., 2009).
Broadband Nonlinear Optical Material : Asymmetric pyrene derivatives have been synthesized and studied for their potential as broadband nonlinear optical materials (Wu et al., 2017).
Synthesis of H-Shaped Copolymers : Pyrene derivatives have been used in the synthesis of H-shaped copolymers, demonstrating the versatility of these compounds in polymer chemistry (Liu & Pan, 2005).
Fluorescence in Pyrene Derivatives : Pyrene derivatives have been studied for their fluorescent properties, with applications in dye synthesis and electronic devices (Rihn et al., 2012).
Electrostatic Measurements Using Methanethiosulfonate Spin Labels : Methanethiosulfonate spin labels have been utilized for electrostatic measurements at biological interfaces, providing insights into membrane protein systems (Voinov et al., 2017).
Propriétés
IUPAC Name |
3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c1-26(23,25)24-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVHFLXHVKCPFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
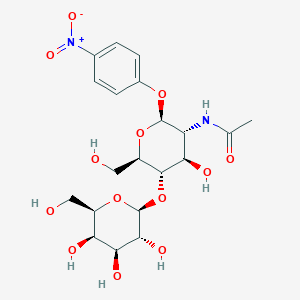
![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)
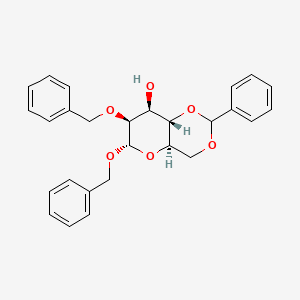
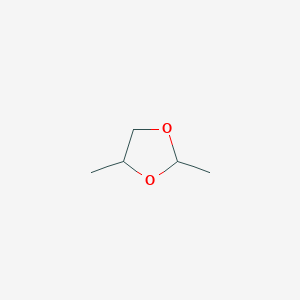
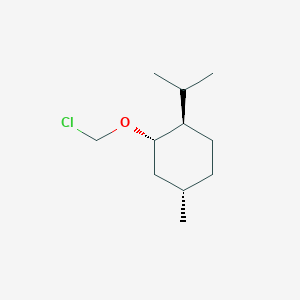
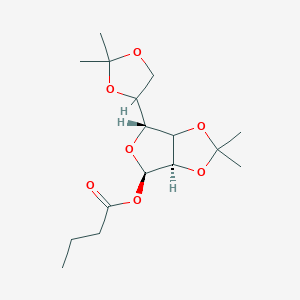
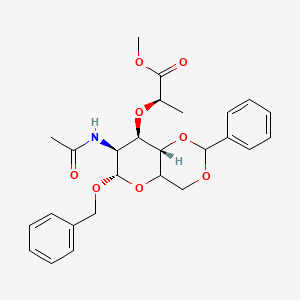
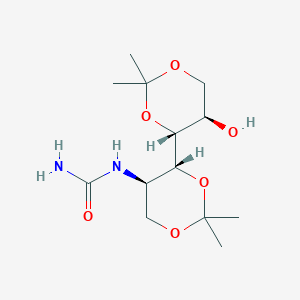
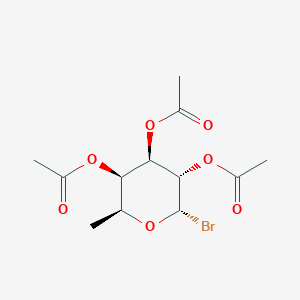
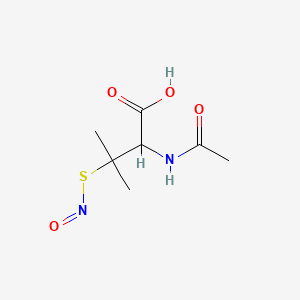
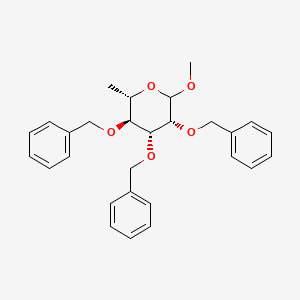
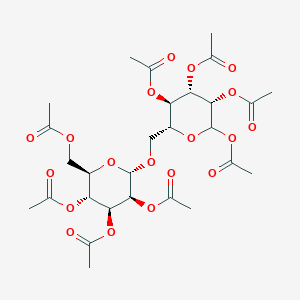
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
